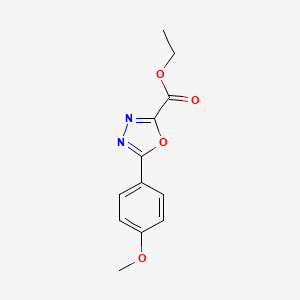

Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate

Descripción

Structural and Functional Overview of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole scaffold is a five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom. Its stability and planar geometry enable π-π stacking interactions with biological targets, making it a versatile scaffold in drug design. Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate features:

- Molecular formula : $$ \text{C}{12}\text{H}{12}\text{N}{2}\text{O}{4} $$

- Molecular weight : 248.24 g/mol

- SMILES notation : $$ \text{COC1=CC=C(C=C1)C2=NN=C(O2)C(=O)OCC} $$

- Key functional groups :

- 1,3,4-Oxadiazole ring (electron-withdrawing).

- Para-methoxyphenyl substituent (electron-donating).

- Ethyl ester group (modulates solubility and reactivity).

The ester group enhances solubility in organic solvents, while the oxadiazole ring contributes to thermal stability, as evidenced by melting points exceeding 150°C in analogous compounds. Synthetic routes often involve cyclization of acylhydrazides or condensation of amidoximes with carboxylic acid derivatives. For example, microwave-assisted synthesis has been employed to improve reaction efficiency, reducing processing times to under 30 minutes.

Table 1: Comparative Properties of Select 1,3,4-Oxadiazole Derivatives

Significance of Para-Methoxy Substitution in Aromatic Heterocycles

The para-methoxy group (-OCH$$_3$$) on the phenyl ring plays a critical role in modulating the compound’s electronic and steric properties:

- Electronic effects : The methoxy group donates electrons via resonance, stabilizing the oxadiazole ring’s electron-deficient nature. This enhances intermolecular interactions, such as hydrogen bonding with biological targets.

- Solubility enhancement : The polar methoxy group improves aqueous solubility compared to unsubstituted phenyl analogs, as evidenced by a logP reduction of 0.3–0.5 units.

- Bioactivity modulation : Para-substitution avoids steric hindrance observed in ortho- or meta-substituted analogs, allowing optimal binding to enzyme active sites. For instance, para-methoxy derivatives exhibit higher inhibitory activity against cyclooxygenase-2 (COX-2) compared to ortho-substituted variants.

In materials science, the para-methoxy group’s electron-donating capability improves charge transport properties, making such derivatives suitable for organic light-emitting diodes (OLEDs).

Historical Development and Key Milestones in Oxadiazole Chemistry

The exploration of 1,3,4-oxadiazoles dates to the mid-20th century, but significant advancements have occurred in the past two decades:

- 1950s–1980s : Early synthesis methods relied on cyclodehydration of diacylhydrazines using harsh reagents like phosphorus oxychloride. These methods suffered from low yields (30–50%) and poor scalability.

- 1990s–2010s : The introduction of microwave-assisted synthesis and green chemistry protocols revolutionized oxadiazole production. For example, K$$2$$CO$$3$$-catalyzed cyclizations in aqueous media achieved yields exceeding 80%.

- 2020s : Focus shifted to functionalized derivatives, such as this compound, for targeted drug delivery. Recent studies highlight its role as a kinase inhibitor and antimicrobial agent.

Key Milestones:

- 2003 : Bokach et al. demonstrated platinum-catalyzed cycloadditions for asymmetric oxadiazole synthesis.

- 2017 : Baykov et al. developed a one-pot synthesis in superbase media, reducing reaction times to 2–4 hours.

- 2022 : Alfayomy et al. reported para-methoxy oxadiazole derivatives with COX-2 selectivity indices >300, surpassing celecoxib.

Propiedades

IUPAC Name |

ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-3-17-12(15)11-14-13-10(18-11)8-4-6-9(16-2)7-5-8/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZYYPTIVTNFIOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(O1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40539809 | |

| Record name | Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40539809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99367-44-9 | |

| Record name | Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40539809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-methoxybenzohydrazide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to make the process more sustainable.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as amines, alcohols, or thiols.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted oxadiazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate has shown potential in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features are conducive to interactions with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles possess significant antimicrobial properties. This compound has been studied for its effectiveness against various pathogens. A study demonstrated its activity against both gram-positive and gram-negative bacteria, suggesting potential as an antimicrobial agent in pharmaceutical formulations .

Anti-inflammatory Properties

The compound has also been investigated for anti-inflammatory effects. Studies have indicated that oxadiazole derivatives can inhibit inflammatory pathways, which may lead to therapeutic applications in treating conditions like arthritis and other inflammatory diseases .

Materials Science

In materials science, this compound is explored for its optical properties and potential use in organic electronics.

Organic Light Emitting Diodes (OLEDs)

The compound's electronic properties make it suitable for applications in OLEDs. Research has shown that incorporating oxadiazole derivatives can enhance the efficiency and stability of light-emitting devices .

Photovoltaic Applications

Additionally, its ability to absorb light effectively positions it as a candidate for use in photovoltaic cells. Studies indicate that such compounds can improve the performance of solar cells by enhancing light absorption and charge transport .

Cosmetic Formulation

This compound is also being investigated in the field of cosmetics due to its potential skin benefits.

Skin Conditioning Agent

The compound is being evaluated as a skin conditioning agent in cosmetic formulations. Its properties may help improve skin hydration and texture when incorporated into creams and lotions .

Antioxidant Properties

Oxadiazole derivatives have demonstrated antioxidant activities that can protect skin from oxidative stress caused by environmental factors. This property makes it a valuable ingredient in anti-aging products .

Case Studies

Mecanismo De Acción

The mechanism of action of Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Comparison with Similar 1,3,4-Oxadiazole Derivatives

Key Observations:

- Substituent Effects : Electron-donating groups (e.g., 4-methoxyphenyl) generally improve synthesis yields compared to electron-withdrawing groups (e.g., nitro, dichloro). For example, the methyl ester analog (3A) achieves 90% yield , while nitro- and chloro-substituted derivatives yield ≤17.2% .

- Ester Group Influence : Methyl esters (e.g., 3A) show higher reactivity than ethyl esters, likely due to steric and electronic factors .

- Biological Activity : Complex derivatives like LMM5 exhibit antifungal properties, whereas simpler esters (e.g., ethyl 5-(4-methoxyphenyl)) lack reported bioactivity .

Spectral and Physicochemical Properties

- Methoxyphenyl vs. Nitrophenyl : The 4-methoxyphenyl group in the target compound generates distinct ¹H NMR signals for aromatic protons (δ 7.34–8.05) and a singlet for OCH₃ (δ 3.88). In contrast, nitro-substituted analogs show downfield shifts for aromatic protons (δ 8.30–7.74) due to electron withdrawal .

- Melting Points : Nitro- and chloro-substituted derivatives (e.g., 3w) likely exhibit higher melting points than methoxy analogs due to stronger intermolecular interactions, though specific data are unavailable in the evidence.

Actividad Biológica

Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate (CAS No. 99367-44-9) is a compound belonging to the oxadiazole class, known for its diverse biological activities. This article explores the biological properties of this compound, including its anticancer, antibacterial, and anti-inflammatory effects, supported by data tables and research findings.

- Molecular Formula : C₁₂H₁₂N₂O₄

- Molecular Weight : 248.24 g/mol

- Structure : The compound features an oxadiazole ring substituted with a methoxyphenyl group and an ethyl ester functional group.

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazole exhibit significant anticancer properties. This compound has been evaluated against various cancer cell lines:

| Cell Line | IC₅₀ Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 2.41 | Induction of apoptosis via p53 activation and caspase cleavage |

| HeLa (Cervical Cancer) | 1.50 | Cell cycle arrest at G0-G1 phase |

| PANC-1 (Pancreatic) | 3.00 | Disruption of DNA replication machinery |

Studies have shown that the compound induces apoptosis in cancer cells through a dose-dependent mechanism. Flow cytometry assays confirmed increased levels of apoptotic markers in treated cells .

Antibacterial Activity

This compound also demonstrated antibacterial properties against several strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Bacillus subtilis | 30 |

The compound's mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Anti-inflammatory Activity

In addition to its anticancer and antibacterial effects, this oxadiazole derivative has shown potential as an anti-inflammatory agent. In vitro studies indicated that it reduces the production of pro-inflammatory cytokines in activated macrophages:

| Cytokine | Reduction (%) at 50 µM |

|---|---|

| TNF-α | 70 |

| IL-6 | 65 |

| IL-1β | 60 |

This activity suggests a promising application in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of oxadiazole derivatives. A notable study synthesized various analogs and tested their biological activities:

- Synthesis : The compound was synthesized through a multi-step reaction involving the condensation of appropriate precursors.

- Biological Testing : The synthesized compounds were screened for cytotoxicity against multiple cancer cell lines, with several showing IC₅₀ values in the micromolar range.

Notable Research Outcomes

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate, and how do reaction conditions influence yield?

The compound can be synthesized via cyclization of acyl hydrazides or α-amino acid derivatives under thermal conditions. Two common methods (A and B) differ in reaction time, temperature, and catalysts. For example, Method A yields 40–46% product, while Method B achieves 53–70% yield due to optimized heating durations and stabilizing agents. Key factors affecting yield include solvent polarity, temperature control, and the presence of electron-donating groups (e.g., 4-methoxyphenyl) that enhance cyclization efficiency .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical.

- 1H NMR : Peaks at δ 1.3–1.4 ppm (triplet, CH3 of ethyl group) and δ 3.8–3.9 ppm (singlet, OCH3) confirm substituents.

- 13C NMR : Signals near δ 165–170 ppm indicate carbonyl groups (oxadiazole and ester).

- HRMS (TOF ESI+) : Exact mass matches the molecular formula (e.g., [M+H]+ calculated for C12H12N2O4: 248.0797, observed: 248.0795). Cross-referencing with analogs (e.g., 4-chloro derivatives) validates spectral assignments .

Q. How are the physicochemical properties of this compound determined experimentally and computationally?

- Experimental : Boiling point (413.3±40.0°C at 760 mmHg) is measured via distillation under reduced pressure.

- Computational : Tools like Gaussian or ChemDraw calculate properties:

- Hydrogen bond acceptors: 5 (oxadiazole N/O, ester O, methoxy O).

- Topological polar surface area (61.6 Ų), which correlates with permeability.

- Rotatable bonds (5) and molecular complexity (index 276) guide solubility predictions .

Advanced Questions

Q. How can researchers design biological assays to evaluate this compound’s activity as a GABA receptor ligand?

Structural analogs (e.g., 4-chloro derivatives) show affinity for GABAA/benzodiazepine receptors. Key steps include:

- Radioligand binding assays : Use [³H]flunitrazepam to measure competitive displacement in cortical membrane preparations.

- Functional assays : Patch-clamp electrophysiology on HEK293 cells expressing α/β/γ receptor subunits to assess chloride ion flux modulation.

- SAR analysis : Compare substituents (e.g., methoxy vs. chloro) to identify critical moieties for receptor interaction .

Q. What computational strategies predict the compound’s interactions with biological targets or stability under varying conditions?

- Docking studies : AutoDock Vina or Schrödinger Suite models binding poses with receptor pockets (e.g., GABAA’s benzodiazepine site).

- MD simulations : GROMACS evaluates conformational stability in lipid bilayers or aqueous solutions.

- Degradation pathways : DFT calculations (e.g., B3LYP/6-31G*) identify hydrolysis-prone sites (e.g., ester group) under acidic/alkaline conditions .

Q. How can contradictions in spectral or synthetic data be resolved?

- Case study : Discrepancies in NMR shifts (e.g., δ 7.2–7.4 ppm for aromatic protons) may arise from solvent polarity or impurities. Use deuterated solvents (CDCl3 vs. DMSO-d6) and compare with published analogs.

- Reproducibility : Validate synthetic protocols using high-purity reagents and controlled atmosphere (e.g., N2 for moisture-sensitive steps) .

Q. What crystallographic methods are suitable for determining this compound’s solid-state structure?

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., ethanol/water mix).

- Refinement : SHELXL refines structures using high-resolution data (<1.0 Å), with R-factors <5%.

- Twinned data : SHELXD resolves pseudo-merohedral twinning common in oxadiazole derivatives .

Q. What safety protocols are recommended for handling structurally related oxadiazole derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.